molecular formula C13H21NO B13255565 3-Ethoxy-N-(pentan-2-yl)aniline

3-Ethoxy-N-(pentan-2-yl)aniline

Cat. No.: B13255565
M. Wt: 207.31 g/mol
InChI Key: KUZLODPPHUVVJX-UHFFFAOYSA-N
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Description

3-Ethoxy-N-(pentan-2-yl)aniline is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It is a derivative of aniline, featuring an ethoxy group at the third position and a pentan-2-yl group attached to the nitrogen atom. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-N-(pentan-2-yl)aniline typically involves the reaction of 3-ethoxyaniline with 2-pentanone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process . The reaction conditions often include a temperature range of 25-30°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The compound is then purified using techniques such as distillation and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-(pentan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

3-Ethoxy-N-(pentan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Ethoxy-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-N-(pentan-3-yl)aniline
  • 2-Ethoxy-N-(pentan-2-yl)aniline
  • 3-Methoxy-N-(pentan-2-yl)aniline

Uniqueness

3-Ethoxy-N-(pentan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-ethoxy-N-pentan-2-ylaniline

InChI

InChI=1S/C13H21NO/c1-4-7-11(3)14-12-8-6-9-13(10-12)15-5-2/h6,8-11,14H,4-5,7H2,1-3H3

InChI Key

KUZLODPPHUVVJX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CC(=CC=C1)OCC

Origin of Product

United States

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